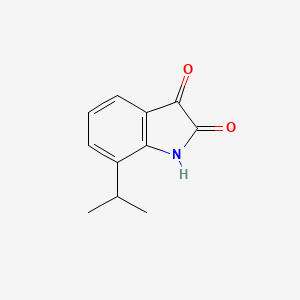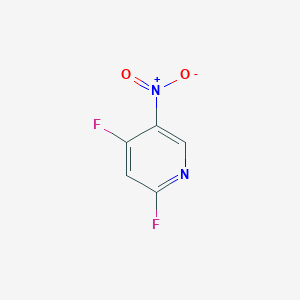
1,7-菲咯啉-2-甲醛
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,7-Phenanthroline-2-carbaldehyde is a compound with the molecular formula C13H8N2O . It is a phenylhydrazone compound that has been shown to have anticancer activity . It is also a supramolecular complex, which means it can form hydrogen bonds and coordinate bonds with other molecules .
Synthesis Analysis
The synthesis of 1,7-Phenanthroline-2-carbaldehyde involves several steps. For example, one study reported the synthesis of a similar compound, 7-((Hydroxyimino)methyl)-1,10-phenanthroline-4-carbaldehyde oxime, in two steps starting from 4,7-dimethyl-1,10-phenanthroline .Molecular Structure Analysis
1,7-Phenanthroline-2-carbaldehyde contains a total of 26 bonds; 18 non-H bonds, 17 multiple bonds, 1 rotatable bond, 1 double bond, 16 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, 1 aldehyde (aromatic), and 2 Pyridine .Chemical Reactions Analysis
1,7-Phenanthroline-2-carbaldehyde can participate in various chemical reactions. For instance, it has been used in base-metal-catalyzed alkene hydrosilylation, a significant homogeneous catalytic reaction .Physical And Chemical Properties Analysis
The molecular weight of 1,7-Phenanthroline-2-carbaldehyde is 208.21 g/mol . It has a topological polar surface area of 42.8 Ų and a complexity of 269 . Its solubility is greater than 31.2 µg/mL at pH 7.4 .科学研究应用
荧光探针和离子识别
1,7-菲咯啉衍生物已被研究其作为荧光探针和离子识别的潜力。例如,Algi(2016 年)的一项研究报告了衍生自 1,10-菲咯啉的化合物的合成,该化合物可用作检测水溶液中次氯酸根离子的荧光探针。该化合物还对 Zn2+、Cd2+、Ni2+ 和 Cu2+ 等金属离子表现出响应性,表明在金属离子识别中具有潜在应用 (Algi,2016)。
配合物的合成和性质
1,7-菲咯啉-2-甲醛已用于合成各种金属配合物。例如,Rahman 和 Jahng(2007 年)的研究涉及苯并[b]-1,10-菲咯啉及其钌(II)配合物的合成,突出了该化合物在形成金属配合物方面的多功能性,在催化和材料科学等各个领域具有潜在应用 (Rahman & Jahng,2007)。
配合物形成中的荧光性质
1,7-菲咯啉-2-甲醛衍生物的荧光性质已被探索,尤其是在与金属形成配合物时。李等人(2015 年)合成了一种新型配体及其 Sm(III) 配合物,该配合物与 1,10-菲咯啉反应时显示出有效的发光活性。这表明该化合物在开发发光材料和传感器方面的潜力 (李等人,2015)。
新型合成方法
1,7-菲咯啉-2-甲醛已用于新型合成方法中,以创建具有独特性质的衍生物。例如,Riesgo 等人(1996 年)开发了一种改进的某些菲咯啉衍生物的制备方法,展示了该化合物在合成化学中的效用 (Riesgo 等人,1996)。
安全和危害
未来方向
The future research directions for 1,7-Phenanthroline-2-carbaldehyde could involve further exploration of its potential applications in medicine, given its ability to interact with DNA and its demonstrated anticancer activity . Additionally, its role in chemical reactions such as base-metal-catalyzed alkene hydrosilylation could be further investigated .
作用机制
Target of Action
1,7-Phenanthroline-2-carbaldehyde is a phenylhydrazone compound . It is also a supramolecular complex, which means it can form hydrogen bonds and coordinate bonds with other molecules Its close relative, 1,10-phenanthroline, has been shown to target metallo-beta-lactamase l1 in pseudomonas maltophilia and methyl-accepting chemotaxis protein ii in salmonella typhimurium .
Mode of Action
It has been suggested that the compound may interact with its targets through hydrogen bonds and coordinate bonds
Result of Action
1,7-Phenanthroline-2-carbaldehyde has been shown to have anticancer activity . It may inhibit the growth of prostate carcinoma cells and human cervical carcinoma cells by binding to their DNA and inhibiting the synthesis of RNA and protein . It is also being studied for its potential as an inhibitor of tumor angiogenesis . Additionally, it has been shown to have antiplatelet aggregation effects in platelets from healthy humans as well as those with type 2 diabetes mellitus or chronic kidney disease .
生化分析
Biochemical Properties
1,7-Phenanthroline-2-carbaldehyde plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and metal ion chelation. This compound is known to interact with metalloenzymes, which are enzymes that contain metal ions as cofactors. The nitrogen atoms in the phenanthroline ring can coordinate with metal ions, effectively inhibiting the activity of metalloenzymes. For example, 1,7-Phenanthroline-2-carbaldehyde has been shown to inhibit metalloproteases, which are enzymes that require metal ions for their catalytic activity . Additionally, this compound can form complexes with other biomolecules, such as proteins and nucleic acids, through non-covalent interactions, further influencing biochemical pathways.
Cellular Effects
The effects of 1,7-Phenanthroline-2-carbaldehyde on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, 1,7-Phenanthroline-2-carbaldehyde can modulate the activity of transcription factors, which are proteins that regulate gene expression . By binding to these transcription factors, the compound can alter the expression of specific genes, leading to changes in cellular function. Additionally, 1,7-Phenanthroline-2-carbaldehyde has been shown to affect cellular metabolism by inhibiting key metabolic enzymes, thereby altering the metabolic flux within cells .
Molecular Mechanism
At the molecular level, 1,7-Phenanthroline-2-carbaldehyde exerts its effects through a combination of binding interactions with biomolecules and enzyme inhibition. The compound’s ability to chelate metal ions is a key aspect of its mechanism of action. By binding to metal ions in metalloenzymes, 1,7-Phenanthroline-2-carbaldehyde can inhibit their catalytic activity, leading to downstream effects on biochemical pathways . Furthermore, the aldehyde group in the compound can form covalent bonds with nucleophilic residues in proteins, such as lysine and cysteine, resulting in enzyme inhibition or activation . These interactions collectively contribute to the compound’s biochemical activity.
Temporal Effects in Laboratory Settings
The stability and degradation of 1,7-Phenanthroline-2-carbaldehyde in laboratory settings are important considerations for its use in biochemical studies. Over time, the compound may undergo hydrolysis, leading to the formation of degradation products that can affect its activity . In in vitro studies, the temporal effects of 1,7-Phenanthroline-2-carbaldehyde have been observed to include changes in enzyme activity and cellular function. Long-term exposure to the compound can result in sustained inhibition of target enzymes, leading to cumulative effects on cellular processes . In in vivo studies, the compound’s stability and degradation are influenced by factors such as pH, temperature, and the presence of other biomolecules .
Dosage Effects in Animal Models
The effects of 1,7-Phenanthroline-2-carbaldehyde vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily affect target enzymes and pathways . At higher doses, 1,7-Phenanthroline-2-carbaldehyde can induce toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where a certain dosage level is required to achieve significant biochemical activity. Additionally, prolonged exposure to high doses of the compound can result in adverse effects, such as organ toxicity and impaired physiological function.
属性
IUPAC Name |
1,7-phenanthroline-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O/c16-8-10-5-3-9-4-6-12-11(13(9)15-10)2-1-7-14-12/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVNBRPIGVQKJGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=C2N=C(C=C3)C=O)N=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
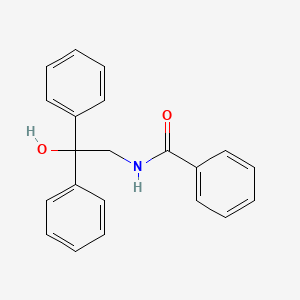
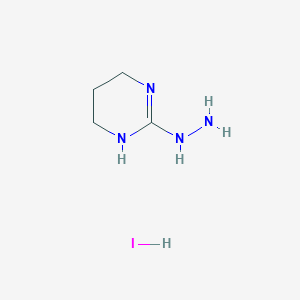




![(1R,2S,4R)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1313873.png)

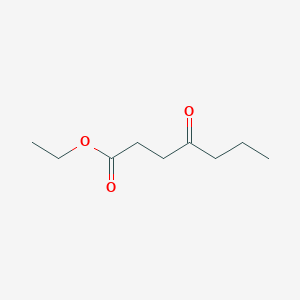
![Benzoic acid, 2-[(3,4-dichlorophenyl)thio]-](/img/structure/B1313884.png)

